molecular formula C5H8N2O B1647438 5-(Methoxymethyl)-1H-imidazole CAS No. 875155-13-8

5-(Methoxymethyl)-1H-imidazole

Cat. No.: B1647438
CAS No.: 875155-13-8
M. Wt: 112.13 g/mol
InChI Key: IKUAHKWSYIFRPJ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1H-imidazole (CAS: 875155-13-8, molecular formula: C₅H₈N₂O) is an imidazole derivative characterized by a methoxymethyl (-CH₂OCH₃) substituent at the 5-position of the imidazole ring. It is a white to yellow solid with a molecular weight of 388.5 g/mol (discrepancy in formula and weight noted; likely a typographical error in ) . The compound’s IUPAC name and structural identifiers (InChI, SMILES) confirm its substitution pattern, which distinguishes it from other imidazole derivatives. While its melting point, solubility, and density remain unreported, its synthesis and applications are inferred from structurally related compounds discussed in the literature.

Properties

IUPAC Name

5-(methoxymethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-8-3-5-2-6-4-7-5/h2,4H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUAHKWSYIFRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1H-imidazole typically involves the reaction of imidazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-formyl-1H-imidazole or 5-carboxy-1H-imidazole.

    Reduction: Formation of 5-(methoxymethyl)-1H-imidazoline.

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

5-(Methoxymethyl)-1H-imidazole serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for:

  • Synthesis of Complex Molecules : It is utilized in the construction of more intricate organic compounds, facilitating the development of new materials and pharmaceuticals.
  • Reagents in Industrial Processes : The compound is employed as a reagent in diverse industrial applications, enhancing the efficiency of chemical transformations.

The biological properties of this compound have been a focal point of research, particularly concerning its antimicrobial and antifungal activities. Key findings include:

  • Antimicrobial Properties : Studies indicate that imidazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. This suggests that this compound may exhibit similar properties, potentially making it a candidate for developing new antimicrobial agents .
  • Cytotoxic Effects : Research on related imidazole compounds has demonstrated cytotoxic effects against cancer cell lines. For example, derivatives have shown significant activity against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, indicating the potential for this compound to be explored further in cancer therapy .

Medicinal Chemistry

The medicinal applications of this compound are under investigation, particularly regarding its role as a pharmaceutical intermediate. Notable aspects include:

  • Drug Development : The compound's structural characteristics allow it to interact with biological targets effectively, which is crucial in drug design. Its potential as an anticancer agent is particularly promising due to its ability to induce apoptosis and inhibit cell proliferation .
  • Antidepressant Activity : Recent studies have highlighted the potential of imidazole derivatives in treating depressive disorders by modulating serotonin receptors. This opens avenues for this compound to be evaluated for similar pharmacological effects .

Industrial Applications

In industry, this compound is recognized for its utility in producing specialty chemicals. Applications include:

  • Production of Ionic Liquids : The compound contributes to synthesizing high-density ionic liquids, which are essential in various chemical processes due to their unique properties.
  • Fire Retardants : Its chemical structure may enhance performance as a fire-retardant agent, providing safety solutions in materials science .

Table 1: Comparison of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialVarious pathogens
Related Imidazole DerivativeCytotoxicMCF-7, HepG2, HCT-116
Imidazole-Based CompoundAntidepressantSerotonin Receptors

Case Study Example

A study investigating the cytotoxic effects of imidazole derivatives revealed that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation. The research utilized flow cytometry to analyze cell cycle dynamics and apoptosis markers, demonstrating that these compounds could induce G2/M phase arrest in cancer cells .

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1H-imidazole involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The methoxymethyl group in 5-(Methoxymethyl)-1H-imidazole contrasts with substituents in other imidazole derivatives, influencing solubility, stability, and reactivity:

Compound Substituent(s) Melting Point (°C) Key Properties Reference
This compound 5-(methoxymethyl) Not reported White-yellow solid; polar group enhances solubility?
3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) 4-Methoxybenzyl at N1 159–160 Lower melting point vs. halogenated analogs
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) 6-Cl, 4-iodobenzyl >200 High thermal stability
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) 5-Br, 4-iodobenzyl >200 Similar stability to compound 8
  • Methoxy vs. Halogen Substituents : Halogenated derivatives (e.g., bromo, chloro) exhibit higher melting points (>200°C) due to increased molecular weight and stronger intermolecular forces . The methoxy group in compound 11 reduces melting point (159–160°C), suggesting weaker crystal packing .
  • Polarity : The methoxymethyl group in the target compound may enhance solubility in polar solvents compared to halogenated analogs, though experimental data are lacking.

Crystallography and Structural Characterization

SHELX programs are widely used for refining imidazole derivatives (e.g., compound 77 in ).

Biological Activity

5-(Methoxymethyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with a methoxymethyl group at the 5-position. This unique structure contributes to its interactions with various biological targets, including enzymes and receptors.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In a comparative study, various imidazole compounds demonstrated significant zones of inhibition against bacterial strains such as E. coli and S. aureus .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
This compound20 (against E. coli)
Control (Streptomycin)28 (against E. coli)

2. Anticancer Activity
Imidazole derivatives, including this compound, have been evaluated for their anticancer potential. A study highlighted that certain imidazole compounds exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating their effectiveness in inhibiting cell proliferation . The mechanism often involves the disruption of metabolic pathways critical for cancer cell survival.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in critical biochemical pathways, influencing processes such as DNA replication and metabolic regulation.
  • Receptor Modulation: It can modulate receptor activity, potentially affecting signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Study on Antimicrobial Properties: A recent investigation synthesized various imidazole derivatives and assessed their antibacterial activities against multiple strains. The results indicated that modifications at the methoxymethyl position enhanced antimicrobial efficacy .
  • Cytotoxicity Assessment: In vitro studies using human fibroblast cell lines demonstrated that certain derivatives maintained high cell viability while exhibiting antimicrobial effects, suggesting a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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